N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide
Description
N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide is a heterocyclic compound that combines the structural features of pyrrole and naphthyridine
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(18-7-10-19-8-1-2-9-19)12-3-6-17-14-4-5-16-11-13(12)14/h1-6,8-9,11H,7,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSLEBSFDXTVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)C2=C3C=NC=CC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the Paal-Knorr reaction, where aniline reacts with 1,4-diketones in the presence of an enzyme catalyst such as alpha-amylase from hog pancreas . The reaction is typically carried out in methanol at 50°C, yielding the desired pyrrole derivatives with good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antibacterial and antitubercular properties.
Mechanism of Action
The mechanism of action of N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity . This inhibition disrupts essential biological pathways, leading to antibacterial effects.
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share structural similarities with N-(2-pyrrol-1-ylethyl)-1,6-naphthyridine-4-carboxamide and are synthesized using similar methods.
N-substituted pyrrole derivatives: These compounds also exhibit similar chemical properties and are synthesized through the Paal-Knorr reaction.
Uniqueness: this compound is unique due to its specific combination of pyrrole and naphthyridine structures, which confer distinct chemical and biological properties
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